molecular formula C9H8BrNO2 B2872755 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene CAS No. 79750-53-1

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene

Cat. No.: B2872755
CAS No.: 79750-53-1
M. Wt: 242.072
InChI Key: IENMSXPRVAEDIW-OWOJBTEDSA-N
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Description

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene: is an organic compound characterized by the presence of a bromopropenyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene typically involves the bromination of propenylbenzene derivatives followed by nitration. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and concentrated sulfuric acid or nitric acid for nitration .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Peracids or other oxidizing agents.

Major Products

Scientific Research Applications

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMSXPRVAEDIW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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